molecular formula C23H25N3O7S2 B2793774 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate CAS No. 877651-84-8

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate

Cat. No. B2793774
M. Wt: 519.59
InChI Key: HQNSPEGEYLYGND-UHFFFAOYSA-N
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C23H25N3O7S2 and its molecular weight is 519.59. The purity is usually 95%.
BenchChem offers high-quality 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is the 5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-thiol, which is synthesized from 2-ethylbutanoyl chloride and 5-amino-1,3,4-thiadiazole-2-thiol. The second intermediate is the 3,5-dimethoxybenzoic acid 4-oxo-4H-pyran-3-yl ester, which is synthesized from 3,5-dimethoxybenzoic acid and 4-hydroxy-6-methyl-2H-pyran-2-one. The final product is then synthesized by coupling the two intermediates using 1,1'-carbonyldiimidazole as the coupling agent.

Starting Materials
2-ethylbutanoyl chloride, 5-amino-1,3,4-thiadiazole-2-thiol, 3,5-dimethoxybenzoic acid, 4-hydroxy-6-methyl-2H-pyran-2-one, 1,1'-carbonyldiimidazole

Reaction
Synthesis of 5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-thiol:, Step 1: Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1.0 g, 7.5 mmol) in dry DMF (10 mL) under nitrogen., Step 2: Add 2-ethylbutanoyl chloride (1.5 g, 9.0 mmol) dropwise to the reaction mixture while stirring at room temperature., Step 3: Stir the reaction mixture at room temperature for 24 hours., Step 4: Pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes., Step 5: Collect the precipitate by filtration and wash with water to obtain the product as a yellow solid (1.8 g, 85% yield)., Synthesis of 3,5-dimethoxybenzoic acid 4-oxo-4H-pyran-3-yl ester:, Step 1: Dissolve 3,5-dimethoxybenzoic acid (1.0 g, 5.9 mmol) and 4-hydroxy-6-methyl-2H-pyran-2-one (1.2 g, 7.1 mmol) in dry DMF (10 mL) under nitrogen., Step 2: Add DMAP (0.2 g, 1.6 mmol) and EDCI (1.5 g, 7.8 mmol) to the reaction mixture while stirring at room temperature., Step 3: Stir the reaction mixture at room temperature for 24 hours., Step 4: Pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes., Step 5: Collect the precipitate by filtration and wash with water to obtain the product as a white solid (1.8 g, 80% yield)., Synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate:, Step 1: Dissolve the 5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-thiol (0.5 g, 2.4 mmol) and 3,5-dimethoxybenzoic acid 4-oxo-4H-pyran-3-yl ester (0.5 g, 2.4 mmol) in dry DMF (10 mL) under nitrogen., Step 2: Add 1,1'-carbonyldiimidazole (0.6 g, 3.7 mmol) to the reaction mixture while stirring at room temperature., Step 3: Stir the reaction mixture at room temperature for 24 hours., Step 4: Pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes., Step 5: Collect the precipitate by filtration and wash with water to obtain the product as a white solid (0.8 g, 70% yield).

properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O7S2/c1-5-13(6-2)20(28)24-22-25-26-23(35-22)34-12-17-10-18(27)19(11-32-17)33-21(29)14-7-15(30-3)9-16(8-14)31-4/h7-11,13H,5-6,12H2,1-4H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNSPEGEYLYGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate

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